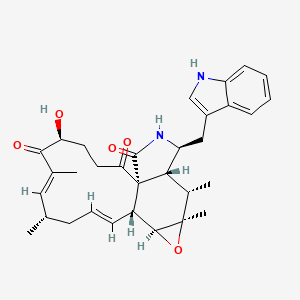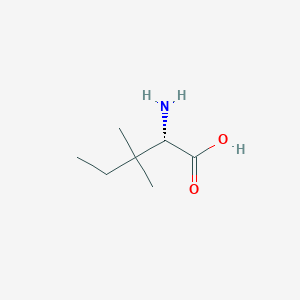
パーフルオロヘキサン酸ナトリウム
説明
Synthesis Analysis
The synthesis of sodium perfluorohexanoate and related compounds typically involves processes like telomerization, where precursor compounds such as 2-iodoheptafluoropropane are reacted with tetrafluoroethene, followed by further functionalization to introduce the carboxylate group. For instance, the synthesis of individual sodium salts of branched perfluorocarboxylic acids has been demonstrated through telomerization and subsequent reactions (Meissner et al., 2007).
Molecular Structure Analysis
The molecular structure of sodium perfluorohexanoate features a perfluorinated carbon chain attached to a carboxylate group, which confers its hydrophobic and oleophobic properties. This structure is similar across PFAS compounds, where the length of the perfluorinated chain and the nature of the head group can vary, affecting their physical and chemical behaviors.
Chemical Reactions and Properties
PFASs, including sodium perfluorohexanoate, are known for their chemical inertness, a result of the strong carbon-fluorine bonds. This inertness contributes to their resistance to typical environmental degradation processes, leading to their persistence in the environment and organisms. Their reactions, if any, often require harsh conditions or specialized reagents to break the C-F bonds or remove the functional groups (Huang & Xie, 1990).
科学的研究の応用
環境運命と輸送
SPFHxは、加水分解、光分解、および生分解に対する抵抗性があるため、環境中で永続的です . この特性により、SPFHxは環境運命と輸送に関する研究の対象となっています。研究者は、SPFHxを使用して、さまざまな生態系におけるパーフルオロアルキル化合物の移動と寿命を理解しています。
毒物動態
SPFHxの毒物動態研究には、生体内の吸収、分布、代謝、および排泄の理解が含まれます . これらの研究は、SPFHxへの曝露に関連する潜在的な健康リスクを評価し、その使用に関する安全ガイドラインを策定するために不可欠です。
遺伝毒性評価
SPFHxは、遺伝子変異を引き起こす可能性について評価されています。 Ames試験やヒトリンパ球における染色体異常試験などの研究は、SPFHxの遺伝毒性を評価するために実施されています . これらの評価は、化合物の安全性プロファイルのより広範な理解に貢献します。
産業用途
SPFHxは、その独特の化学的および熱的安定性により、さまざまな産業用途で使用されています。 その疎水性と疎油性により、界面活性剤やポリマーの理想的な成分となり、これらの製品で比類のない性能を発揮します .
分析化学
SPFHxは、分析化学において、パーフルオロアルキル化合物の検出方法を開発および改良するために使用されています。 その安定した性質により、環境モニタリングに不可欠な液体クロマトグラフィーや質量分析などの技術を試験できます .
リスク評価
SPFHxは、環境中での存在とその潜在的な健康への影響のために、リスク評価研究の対象となっています。 これらの研究は、規制ガイドラインを確立し、その使用と廃棄に関連するリスクを管理することを目的としています .
代替フッ素化技術
代替フッ素化技術の研究には、しばしばSPFHxが関与しています。 これは、さまざまな用途で長鎖パーフルオロアルキル酸を置き換える可能性のある、より新しい、潜在的に有害な物質の比較点として役立ちます .
健康への影響に関する研究
SPFHxは、免疫毒性、甲状腺および腎臓の障害、およびがんを含む、人間の健康への潜在的な影響について研究されています。 これらの研究は、曝露の長期的な影響を理解し、公衆衛生上の決定を知らせるために不可欠です .
作用機序
Target of Action
Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
Sodium perfluorohexanoate interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .
Biochemical Pathways
The primary biochemical pathway affected by sodium perfluorohexanoate is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.
Result of Action
The action of sodium perfluorohexanoate can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .
Action Environment
The action, efficacy, and stability of sodium perfluorohexanoate can be influenced by various environmental factors. As a member of the PFAAs family, sodium perfluorohexanoate is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .
特性
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRWXUIVFZGSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052856 | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2923-26-4 | |
| Record name | Sodium undecafluorohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecafluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECAFLUOROHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?
A1: Sodium perfluorohexanoate (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.
Q2: Are there any toxicological studies available for Sodium perfluorohexanoate, and what do they reveal about its safety profile?
A3: Yes, toxicological evaluations of Sodium perfluorohexanoate have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of Sodium perfluorohexanoate []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



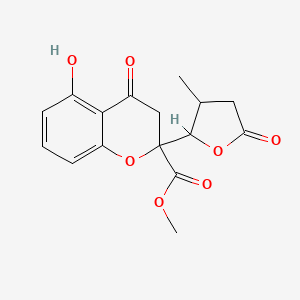


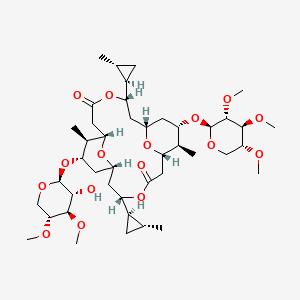
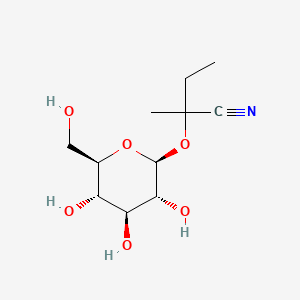



![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-oxazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1260420.png)
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)
